molecular formula C12H14O4 B7942147 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B7942147
M. Wt: 222.24 g/mol
InChI Key: GODDJFZAJSQVJT-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid (CAS 1485472-51-2) is a high-value cyclobutane-based building block extensively used in medicinal chemistry and pharmaceutical research . Its structure, featuring a rigid cyclobutane ring decorated with both a carboxylic acid and a hydroxyl group, provides a versatile scaffold for constructing complex bioactive molecules . This compound serves as a key intermediate in the development of central nervous system (CNS) agents . The presence of multiple functional groups allows for diverse chemical modifications, making it particularly valuable for Structure-Activity Relationship (SAR) studies aimed at optimizing analgesic or neuromodulatory activity . The constrained cyclobutane ring is of significant interest in synthesis, as methods for its stereocontrolled construction, such as C–H functionalization, present a modern alternative to traditional approaches like [2+2] photocycloadditions, which often face challenges with regio- and stereoselectivity . Researchers utilize this compound to explore the unique steric and electronic properties of cyclobutane scaffolds, which can influence a molecule's binding affinity and metabolic stability . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-10-4-2-3-8(5-10)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODDJFZAJSQVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC(C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Debenzylation

The hydrogenolytic removal of benzyl protecting groups serves as a critical step in synthesizing hydroxylated cyclobutane derivatives. Patent WO2012120025A1 and its US counterpart US9242924B2 detail a method for preparing 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivatives, which shares mechanistic parallels with the target compound.

Reaction Conditions :

  • Substrate : 1-(N-Boc-amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III) undergoes hydrogenolysis to yield 1-(N-Boc-amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IV).

  • Catalyst : Wet palladium on carbon (Pd/C, 5–10% loading) preferred over dry Pd/C for safety (pyrophoricity concerns).

  • Solvent : Ethanol (18–20 mL/g substrate).

  • Acid Additive : Acetic acid adjusts pH to 3.0–5.0, enhancing reaction efficiency. Neutral pH leads to incomplete conversion.

  • Hydrogen Source : H₂ gas at ambient pressure.

  • Scale : Optimized for >100 g batches, completing in ≤3 days vs. 5+ days without acid.

Adaptation for Target Compound :
Replacing the Boc-protected amino group with a 3-methoxyphenyl moiety would require:

  • Synthesis of 3-Methoxyphenyl Precursor : Friedel-Crafts acylation or Suzuki coupling to introduce the aryl group.

  • Debenzylation : Similar Pd/C-mediated hydrogenolysis under acidic conditions (pH 3–5) to retain hydroxyl group integrity.

Table 1: Comparative Hydrogenolysis Conditions

ParameterPatent MethodProposed Adaptation
SubstrateFormula III3-Methoxyphenyl analog
Catalyst (Pd/C)10% wet, 50% H₂O10% wet, 50% H₂O
SolventEthanolEthanol/THF mixture
pH3.0–5.0 (acetic acid)3.0–5.0 (formic acid)
Reaction Time3 days2–4 days (projected)
Yield85–92%Pending optimization

C–H Functionalization for Cyclobutane Ring Formation

Transition Metal-Mediated C–H Activation

The journal article Applications of C–H Functionalization Logic to Cyclobutane Synthesis explores pseudodimeric cyclobutane natural products via C–H activation, offering alternative routes to strained rings.

Key Methodology :

  • Substrates : Electron-rich arenes (e.g., 3,4,5-trimethoxyiodobenzene) undergo coupling with alkenes.

  • Catalyst : Palladium or nickel complexes facilitate [2+2] cycloaddition.

  • Outcome : Direct cyclobutane ring formation with concurrent aryl group introduction.

Application to Target Compound :

  • Intermolecular [2+2] Cycloaddition : React 3-methoxystyrene with a ketene equivalent to form the cyclobutane core.

  • Post-Functionalization : Oxidative cleavage and carboxylation to install the carboxylic acid group.

Challenges :

  • Regioselectivity : Ensuring the methoxyphenyl group occupies the 1-position.

  • Steric Hindrance : Bulky substituents may impede cycloaddition efficiency.

Ring-Forming Reactions and Subsequent Functionalization

Photochemical [2+2] Cycloaddition

Classical approaches utilize UV light to induce cycloaddition between enones and alkenes. For example:

  • Substrate Preparation : 3-Methoxycinnamic acid and methyl acrylate.

  • Irradiation : UV light (254 nm) in acetone, forming cyclobutane diastereomers.

  • Hydrolysis : Convert ester to carboxylic acid using NaOH/H₂O.

Limitations :

  • Low Yield : Typical 20–40% due to competing polymerization.

  • Stereocontrol : Mixtures of cis/trans isomers complicate purification.

Michael Addition-Ring Closure

A stepwise approach involving:

  • Michael Addition : 3-Methoxyphenylmagnesium bromide to cyclobutanone.

  • Oxidation : PCC (pyridinium chlorochromate) converts secondary alcohol to ketone.

  • Carboxylation : CO₂ insertion under high pressure with LDA (lithium diisopropylamide).

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid serves as an important intermediate in organic synthesis. Its structure allows for various functionalizations, particularly through C–H activation methods. Recent studies have demonstrated that cyclobutane derivatives can be synthesized using C–H functionalization strategies, which enhance the efficiency of creating complex organic molecules.

Case Study: C–H Functionalization

A notable application of this compound is in the development of methodologies for its functionalization. Research indicates that the use of palladium-catalyzed reactions can yield high-efficiency transformations of cyclobutane rings, resulting in diverse products with significant yields (up to 97%) when subjected to specific coupling reactions . This approach simplifies the synthesis of complex structures that are otherwise challenging to achieve.

Medicinal Chemistry

The compound's structural features make it a candidate for pharmaceutical applications. Its potential as a therapeutic agent is being explored, particularly in the context of anti-cancer properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of cyclobutane compounds may exhibit activity against estrogen receptors, which are critical in the development of certain breast cancers. Compounds similar to this compound have shown promise as antagonists for estrogen receptor subtypes ERα and ERβ, suggesting potential applications in breast cancer therapeutics . The ability to modulate these receptors could lead to new treatment options.

Material Science

In addition to organic synthesis and medicinal chemistry, this compound can be utilized in material science for developing novel polymers and materials with specific properties.

Case Study: Polymer Development

The cyclobutane structure allows for the formation of cross-linked polymer networks that can exhibit enhanced thermal stability and mechanical properties. Research into cyclobutane-based polymers has revealed their potential use in high-performance materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Methoxyphenyl Substitution

The para-methoxy isomer, 3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid (C₁₂H₁₄O₄, MW ~222.24), differs only in the methoxy group’s position on the phenyl ring (4- vs. 3-position) . Key distinctions include:

  • Commercial Availability: The para isomer is commercially available at €619.00/g, suggesting established synthesis protocols .

Substituent Variation: Methoxy vs. Methyl Groups

(1S,3s)-3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid (C₁₂H₁₄O₃, MW 206.24) replaces the methoxy group with a methyl group at the phenyl 3-position . Differences include:

  • Polarity : The methoxy group’s electron-donating nature increases polarity compared to the hydrophobic methyl group, affecting solubility and intermolecular interactions.
  • Stereochemistry : The (1S,3s) configuration in the methyl analog highlights the role of stereochemistry in modulating biological activity, though specific data are unavailable.

Heteroaromatic Substitution: Pyridine vs. Phenyl

3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid (C₁₀H₁₁NO₃, MW 193.20) substitutes the phenyl ring with a pyridin-4-yl group . Key contrasts:

  • Molecular Weight : The lower molecular weight (193.20 vs. ~222.24 for methoxy analogs) reflects reduced steric bulk, which could influence binding affinity in biological systems.

Other Cyclobutane Derivatives

These differences likely confer distinct antioxidant properties, though comparative data with cyclobutane derivatives are lacking .

Data Tables

Table 1: Structural and Commercial Comparison of Cyclobutane Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Price (per gram) Availability
3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₄O₄ ~222.24 3-methoxyphenyl N/A Not commercialized
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₄O₄ ~222.24 4-methoxyphenyl €619.00 Available
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid C₁₀H₁₁NO₃ 193.20 Pyridin-4-yl N/A Out of stock
(1S,3s)-3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₄O₃ 206.24 3-methylphenyl N/A Out of stock

Table 2: Functional Group Impact on Properties

Substituent Electronic Effect Polarity Potential Biological Role
3-Methoxyphenyl Electron-donating High Enhanced solubility
4-Methoxyphenyl Resonance-stabilized Moderate-High Improved stability
Pyridin-4-yl Basic Moderate Metal coordination
3-Methylphenyl Hydrophobic Low Membrane permeability

Biological Activity

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the cyclization of 3-methoxybenzaldehyde with a cyclobutane precursor under basic conditions. The process includes hydrolysis and purification steps to yield the final product. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions, including solvent extraction and recrystallization.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity, particularly against various bacterial strains. For instance, its activity was compared to standard antibiotics, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammatory responses. The presence of the hydroxy and methoxy groups enhances its ability to form hydrogen bonds with biological targets, potentially influencing its efficacy in reducing inflammation.

The mechanism of action for this compound involves binding to specific molecular targets within cells. The structural rigidity provided by the cyclobutane ring may enhance binding affinity, while the functional groups allow for diverse interactions with enzymes and receptors. This unique combination can lead to alterations in enzyme activity and receptor signaling pathways, contributing to its biological effects .

Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct properties that may influence biological activity:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acidMethoxy group at para positionDifferent electronic properties due to methoxy
3-Hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acidMethoxy group at ortho positionVariations in reactivity based on methoxy position
3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acidPresence of phenylthio groupEnhanced interaction potential with biological targets

The positioning of the methoxy group significantly influences the compound's reactivity and biological activity. For instance, the para substitution may lead to different electronic characteristics compared to meta or ortho substitutions.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antibacterial Activity : In a study comparing various compounds against resistant bacterial strains, this cyclobutane derivative exhibited superior antibacterial properties compared to traditional antibiotics, with MIC values indicating effective inhibition at low concentrations .
  • Anti-inflammatory Studies : Research exploring its effects on inflammatory markers in vitro showed a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting a mechanism that could be leveraged for therapeutic anti-inflammatory agents .

Q & A

Q. How can researchers investigate the metabolic stability of this compound?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with NADPH-fortified human/rat liver microsomes and analyze degradation via LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by ’s protocols for carboxylic acid analogs .

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